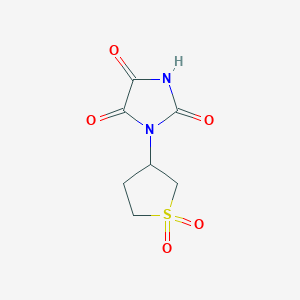![molecular formula C18H18N4OS B2490193 (E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1173603-23-0](/img/structure/B2490193.png)
(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, utilizing key functional groups to form the pyrazole core. For example, a study outlines the synthesis of a novel pyrazole derivative by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide, highlighting the methodological approaches relevant to synthesizing complex pyrazole compounds (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through X-ray crystallography, providing detailed insights into their conformation and spatial arrangement. For instance, the X-ray structure of a pyrazole derivative revealed a twisted conformation between pyrazole and thiophene rings, offering insights into the molecular geometry that could be similar to our compound of interest (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, including cyclocondensation and reactions with nucleophiles, leading to a diverse range of compounds. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves ANRORC rearrangement, highlighting the chemical versatility of pyrazole-based compounds (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and crystallinity, are crucial for their application in various fields. These properties are often determined through spectroscopic methods and crystallography, providing insights into the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrazole derivatives are influenced by their molecular structure. Studies involving DFT calculations and spectral characterization provide a comprehensive understanding of these aspects, crucial for predicting the behavior of these compounds in chemical reactions (Karrouchi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Properties
- A study by Palkar et al. (2017) demonstrated the synthesis of compounds similar to the specified chemical, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also non-cytotoxic at antibacterial concentrations, suggesting potential for medical application (Palkar et al., 2017).
- Basavarajaiah and Mruthyunjayaswamy (2008) synthesized derivatives that were screened for antimicrobial activity, highlighting the potential of such compounds in combating microbial infections (Basavarajaiah & Mruthyunjayaswamy, 2008).
Fluorescent Chemosensor Application
- Asiri et al. (2019) synthesized a derivative that serves as a fluorescent chemosensor for detecting metal ions such as Cu2+, Fe3+, and Fe2+. This suggests its application in environmental monitoring and biochemical assays (Asiri et al., 2019).
Synthesis of Novel Derivatives for Biological Studies
- Farag et al. (2011) conducted a study focusing on synthesizing new derivatives incorporating the thiazolo[3,2-a]benzimidazole moiety, which is structurally related to the queried compound. These derivatives were synthesized for further biological testing, indicating the broad scope of applications in medicinal chemistry (Farag et al., 2011).
- Abdel‐Aziz et al. (2008) also synthesized novel compounds incorporating similar moieties for testing against bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
DNA Binding and Cytotoxicity Studies
- Research by Reddy et al. (2017) involved synthesizing bis-pyrazoles with structures related to the queried compound. These compounds showed promise in DNA binding and exhibited cytotoxicity against certain cancer cell lines, suggesting potential in cancer research (Reddy et al., 2017).
Antimicrobial and Anti-proliferative Activities
- A study by Mansour et al. (2020) synthesized thiazole-pyrazoline derivatives showing antimicrobial and anti-proliferative activities. This further underscores the potential of such compounds in therapeutic applications (Mansour et al., 2020).
Eigenschaften
IUPAC Name |
N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-5-9-21-15-10-12(3)13(4)11-16(15)24-18(21)20-17(23)14-7-8-19-22(14)6-2/h1,7-8,10-11H,6,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLXPPZSPMWIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C(=C3)C)C)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

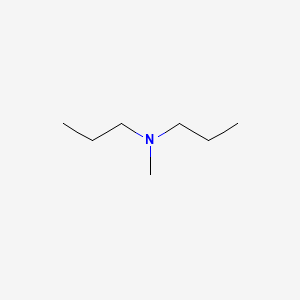
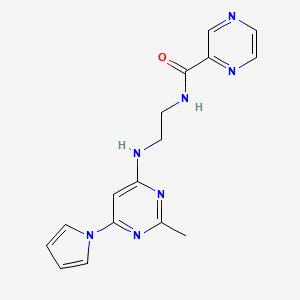
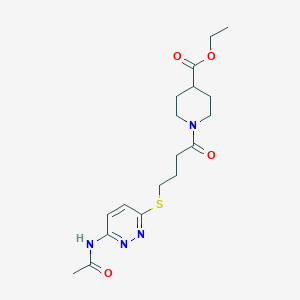
![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)
![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)
![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)

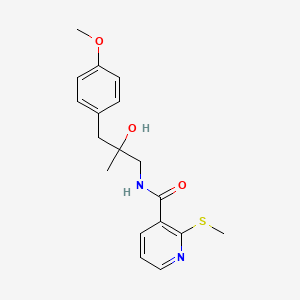
![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)

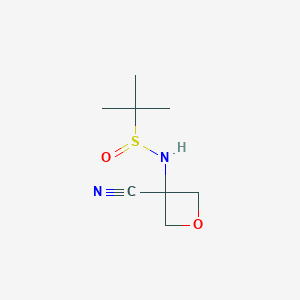

![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)
